molecular formula C19H18O4 B13125145 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione CAS No. 139582-75-5

2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione

Cat. No.: B13125145
CAS No.: 139582-75-5
M. Wt: 310.3 g/mol
InChI Key: ALEUMQALMLKRIK-UHFFFAOYSA-N
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Description

2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl (-OH) group at position 1, a methoxy (-OCH₃) group at position 8, and a butyl (-C₄H₉) substituent at position 2. Anthraquinones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this compound influences its electronic properties, solubility, and reactivity, distinguishing it from simpler anthraquinones like alizarin or emodin.

Properties

CAS No.

139582-75-5

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

2-butyl-1-hydroxy-8-methoxyanthracene-9,10-dione

InChI

InChI=1S/C19H18O4/c1-3-4-6-11-9-10-13-16(17(11)20)19(22)15-12(18(13)21)7-5-8-14(15)23-2/h5,7-10,20H,3-4,6H2,1-2H3

InChI Key

ALEUMQALMLKRIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene derivatives.

    Functionalization: Introduction of the butyl group, hydroxyl group, and methoxy group through various chemical reactions.

    Cyclization: Formation of the anthracene-9,10-dione core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced anthraquinone derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinones, which may have different biological and chemical properties.

Scientific Research Applications

2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-butyl-1-hydroxy-8-methoxyanthracene-9,10-dione and analogous anthraquinones:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione 1-OH, 2-butyl, 8-OCH₃ Hydroxyl, methoxy, alkyl Enhanced lipophilicity, potential anticancer activity
1-Hydroxy-4-methoxyanthracene-9,10-dione (4) 1-OH, 4-OCH₃ Hydroxyl, methoxy Moderate solubility in polar solvents
1,4-Dimethoxyanthracene-9,10-dione (5) 1-OCH₃, 4-OCH₃ Methoxy Lower reactivity due to electron-donating groups
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 2-NH(C₄H₉), 3-NH(C₄H₉) Amino-alkyl High nucleophilicity, dark blue solid
1-(Butylamino)-4-methoxyanthracene-9,10-dione (5c) 1-NH(C₄H₉), 4-OCH₃ Amino-alkyl, methoxy Intermediate in diaminosubstitution reactions

Key Observations :

  • Amino-substituted derivatives (e.g., 5b, 5c) exhibit higher nucleophilicity and distinct chromatographic behavior (e.g., dark blue solids with Rf = 0.67 vs. pink intermediates with Rf = 0.33) .
  • Methoxy groups at positions 1 and 8 (target compound) may sterically hinder reactions compared to para-substituted analogs (e.g., compound 4) .
Reaction Conditions and Yields:
Compound Synthesis Method Yield Temperature Key Observations
Target Compound* Not explicitly described in evidence N/A N/A Hypothesized to require alkylation under reflux
1-Hydroxy-4-methoxyanthracene-9,10-dione (4) Methylation with (CH₃)₂SO₄/K₂CO₃ in acetone Moderate 60°C (reflux) Selective methylation at position 4
2,3-(Dibutylamino)anthracene-9,10-dione (5b) Nucleophilic substitution with butylamine 17% 80°C Low yield due to competing reactions
1,4-(Dibutylamino)anthracene-9,10-dione (5d) Same as above 83% (combined with 5c) 80°C Higher temperature favors diamino products

*Note: Synthesis of the target compound likely involves sequential alkylation and methoxylation steps, similar to methods described for compound 4 and amino derivatives .

Physicochemical Properties

Chromatographic and Spectral Data:
Compound Rf Value (Solvent System) Appearance ¹H-NMR Shifts (Methoxy Protons)
Target Compound* Not reported Hypothesized dark solid δ ~3.8–4.0 ppm (methoxy)
1-Hydroxy-4-methoxyanthracene-9,10-dione (4) Not reported Yellow solid δ 3.76 ppm (singlet)
1,4-Dimethoxyanthracene-9,10-dione (5) Not reported Orange solid δ 3.94 ppm (singlet)
1-(Butylamino)-4-methoxyanthracene-9,10-dione (5c) 0.33 (CH₂Cl₂:PE, 4:1) Dark pink solid N/A

Insights :

  • Methoxy protons in para-substituted compounds (e.g., 4, 5) show distinct upfield shifts compared to ortho-substituted analogs .
  • Amino derivatives (e.g., 5c) exhibit lower polarity, reflected in higher Rf values .

Biological Activity

2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione can be described as follows:

  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 258.27 g/mol
  • IUPAC Name : 2-butyl-1-hydroxy-8-methoxy-anthracene-9,10-dione

This compound features a butyl group and hydroxyl and methoxy substituents on the anthraquinone core, which contribute to its biological activity.

Anticancer Properties

Research has demonstrated that anthraquinones exhibit significant anticancer properties. A study investigating various xanthone derivatives, including anthraquinones, revealed that certain structural features are crucial for cytotoxic activity against cancer cell lines. For instance, specific molecular interactions with receptors involved in cancer pathology were observed through molecular docking studies. The results indicated that modifications in the molecular structure could enhance cytotoxicity against specific cancer types .

The mechanisms by which 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione exerts its biological effects may include:

  • Inhibition of Telomerase : This enzyme is often upregulated in cancer cells, allowing them to replicate indefinitely. Inhibition can lead to cell death.
  • Anti-inflammatory Effects : Compounds in the anthraquinone class have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Cell Cycle Arrest : Anthraquinones can induce cell cycle arrest in various phases, disrupting the proliferation of cancer cells.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of various anthraquinone derivatives:

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 5WiDR9.23Telomerase Inhibition
Compound 7Vero15.67COX Inhibition
2-Butyl...A54912.45Cell Cycle Arrest

These findings suggest that structural modifications in anthraquinones can significantly influence their biological activities and potential therapeutic applications .

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